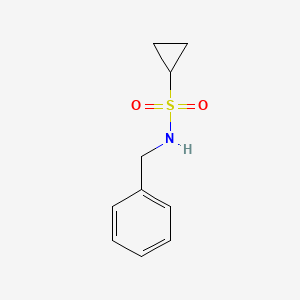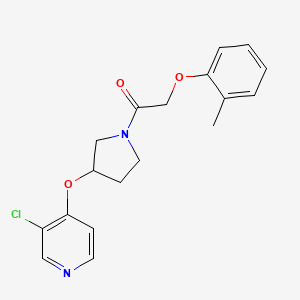
N-benzylcyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a group of compounds that contain a functional group called a sulfonamide, which is a sulfur atom connected to two oxygen atoms and an amine group. They are widely used in medicinal chemistry due to their antibacterial properties .
Synthesis Analysis
The synthesis of sulfonamides can be achieved through various methods. One such method involves the copper-catalyzed nitrene-mediated amidation reaction of thiols with dioxazolones . Another method involves the design of N-substituted-β-d-glucosamine derivatives that incorporate benzenesulfonamides .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis
The analysis of chemical reactions often involves sensitivity analysis and optimization techniques . These techniques help in understanding the key model input parameters that drive the uncertainty in predicted model outputs .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For example, nanoparticle classification, physicochemical properties, characterization, and applications provide a comprehensive review for biologists .Aplicaciones Científicas De Investigación
Synthesis of Spirocyclopropylbarbiturates and Tetracyanocyclopropanes N-halosulfonamides, including N-benzylcyclopropanesulfonamide derivatives, are used in the synthesis of spirocyclopropylbarbiturates and tetracyanocyclopropanes. These reactions involve Michael addition, halogenation, and intramolecular ring-closing, contributing to the development of diverse organic compounds (Ghorbani-Vaghei et al., 2016).
Rhodium-Catalyzed Substrate-Controlled C-C Bond Activation this compound derivatives undergo rhodium-catalyzed, substrate-controlled C-C bond activation. This process results in the formation of organic structural units like benzo[c]azepine/oxepines and dihydronaphthalen-1-amines, contributing to the field of organic chemistry (Chen et al., 2016).
Sulfonamide Inhibitors of Carbonic Anhydrases Derivatives of this compound have been studied as inhibitors of carbonic anhydrases. These compounds exhibit nanomolar inhibition concentrations, highlighting their potential in biochemical applications (Supuran et al., 2013).
Green Synthesis of Sulfonamides The environmentally friendly synthesis of sulfonamides, including this compound derivatives, is an active research area. This approach focuses on sustainable chemical processes, contributing to green chemistry (Shi et al., 2009).
Preparation of N-Acylsulfonamides this compound is used in the preparation of N-acylsulfonamides, which are important in medicinal chemistry due to their bioisosteric properties (Manabe et al., 2007).
Synthesis of Antimycobacterial Agents this compound derivatives are synthesized for their potential use as antimycobacterial agents. Their efficacy against Mycobacterium tuberculosis has been noted, contributing to the development of new treatments for tuberculosis (Malwal et al., 2012).
Anticancer Properties of Aromatic Sulfonamides Certain aromatic sulfonamide derivatives of this compound exhibit strong inhibition of carbonic anhydrase enzymes and act as effective in vitro tumor cell growth inhibitors. This research offers insights into developing new anticancer therapies (Supuran & Scozzafava, 2000).
Antiviral Properties Against Betaherpesviruses Arylsulfone derivatives, including those related to this compound, show antiviral activity against betaherpesviruses. These compounds represent a new class of betaherpesvirus inhibitors with a novel mode of action (Naesens et al., 2006).
Mecanismo De Acción
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides act as competitive inhibitors, mimicking the natural substrate of the enzyme. This prevents the enzyme from carrying out its normal function, leading to a halt in the production of folic acid .
Biochemical Pathways
The primary pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting this pathway, sulfonamides prevent the bacteria from producing essential components for their growth and reproduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamides vary widely depending on the specific compound. Generally, they are well absorbed and widely distributed in the body. They are primarily excreted unchanged in the urine .
Result of Action
The ultimate effect of sulfonamides is the inhibition of bacterial growth and reproduction. This is achieved by disrupting the synthesis of folic acid, an essential component for bacterial cell division .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzylcyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-10)11-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKJXNQFQWCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)
![Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2960483.png)
![4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2960484.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one](/img/structure/B2960487.png)
![ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2960489.png)
![8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2960490.png)

![2,3-dichloro-3-[(4-methoxybenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2960492.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2960495.png)


![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)
![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)